molecular formula C12H22O2 B130372 [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate CAS No. 146502-80-9

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate

Cat. No. B130372
M. Wt: 198.3 g/mol
InChI Key: XHXUANMFYXWVNG-MVWJERBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate is a chemical substance that contains a total of 34 atoms, consisting of 20 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms . As for the chemical bonds and functional groups, a total of 34 bonds comprising 14 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 ester (aliphatic) exist within the chemical structure .


Molecular Structure Analysis

The molecular structure of [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate can be analyzed using quantum chemical computations under DFT (Density Functional Theory) - B3LYP functional with 6-31G* basis set . The images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are readily accessible for purchase .


Chemical Reactions Analysis

While specific chemical reactions involving [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate were not found, it’s worth noting that similar compounds can undergo a variety of reactions. For example, the Baeyer-Villiger oxidation involves the oxidation of ketones to esters using peroxy acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate include a molecular weight of 196.286 g/mol . It’s also worth noting that similar compounds have properties such as a melting point of 76-78°C, a boiling point of 320°C, a density of 1.09, and a flash point of 113°C .

properties

IUPAC Name

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-MVWJERBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964769
Record name (-)-Neomenthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate

CAS RN

146502-80-9
Record name (-)-Neomenthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,5S)-(-)-Neomenthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
54 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.